A Technical Guide to the Discovery and Isolation of Bafilomycin D from Streptomyces
A Technical Guide to the Discovery and Isolation of Bafilomycin D from Streptomyces
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the discovery, isolation, and characterization of Bafilomycin D, a macrolide antibiotic produced by Streptomyces. It includes detailed experimental protocols derived from published literature, quantitative data, and visualizations of key processes to serve as a technical resource for research and development.
Introduction: The Bafilomycin Family
Bafilomycins are a family of 16-membered macrolide antibiotics produced by various species of the bacterial genus Streptomyces.[1][2] These compounds exhibit a wide spectrum of biological activities, including antifungal, antiparasitic, immunosuppressant, and antitumor effects.[1][2] The most well-characterized member, Bafilomycin A1, is a potent and specific inhibitor of vacuolar-type H+-ATPase (V-ATPase), an enzyme crucial for the acidification of intracellular organelles like lysosomes.[1][3] This mechanism of action makes bafilomycins, including Bafilomycin D, valuable tools for studying cellular processes such as autophagy, where they can block the fusion of autophagosomes with lysosomes and inhibit the degradation of cellular cargo.[1][3]
Discovery and Producing Organisms
The first members of this family, bafilomycins A1, B1, and C1, were isolated from Streptomyces griseus in 1983.[1] Two years later, in 1985, bafilomycins D and E were also isolated from a strain of S. griseus (TÜ 2599).[4] Since their initial discovery, Bafilomycin D has been isolated from other Streptomyces species, including endophytic and marine-derived strains. Notably, an endophytic actinomycete, Streptomyces sp. YIM56209, isolated from the stem of Drymaria cordata, and Streptomyces sp. SCSIO 40020 from the Pearl River Estuary have also been identified as producers of Bafilomycin D.[2][5]
Experimental Protocols: From Fermentation to Pure Compound
The following sections outline the methodologies for producing and isolating Bafilomycin D from Streptomyces cultures.
Successful production of bafilomycins is highly dependent on the specific strain and the optimization of culture conditions.
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Producing Strains:
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Culture Medium: A representative fermentation medium for Streptomyces sp. YIM56209 consists of the following components per liter of water:[2]
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Yeast Extract: 2.0 g
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Malt Extract: 5.0 g
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Dextrose: 2.0 g
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The pH is adjusted to 7.2 before sterilization.[2]
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-
Culture Conditions: Optimization of parameters such as carbon and nitrogen sources, pH, temperature, and incubation time is critical for maximizing yield.
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pH: While often near neutral (pH 7.0), the optimal pH for secondary metabolite production can vary between strains, with some favoring slightly acidic or alkaline conditions (pH 5 to 10).[7]
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Temperature: A temperature of 30°C is commonly optimal for both growth and bioactive metabolite production in Streptomyces.[7]
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Incubation Period: Fermentation is typically carried out for 5 to 10 days with shaking to ensure adequate aeration.[7]
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Yield Enhancement: The addition of soybean oil (e.g., 6% w/v) to the fermentation medium has been shown to significantly increase the production of bafilomycins in S. lohii, likely by providing an efficient source of acyl-CoA precursors.[6]
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-
Large-Scale Fermentation Protocol:
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Prepare a seed culture by inoculating a suitable liquid medium with a pure strain of Streptomyces. Incubate at 30°C on a rotary shaker until dense growth is observed.
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Use the seed culture to inoculate large-scale fermentation flasks or a bioreactor containing the optimized production medium.
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Incubate the large-scale culture for the predetermined optimal period (e.g., 7 days) under controlled temperature and aeration conditions.
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Monitor the production of Bafilomycin D periodically using analytical techniques like HPLC.
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Harvest the culture broth and mycelium for extraction once production has peaked.
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The purification of Bafilomycin D from the fermentation culture is a multi-step process involving solvent extraction and chromatography.
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Step 1: Crude Extraction:
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Separate the fermentation broth from the mycelium via centrifugation (e.g., 6,000 rpm for 10 minutes).[8]
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Discard the aqueous supernatant, as bafilomycins are primarily found in the mycelia and any oily phase.[8]
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Extract the mycelial cake and oil phase exhaustively with a suitable organic solvent, such as methanol or ethyl acetate.[2][8]
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Combine the organic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain the crude extract.
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Step 2: Chromatographic Purification:
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Silica Gel Chromatography: Apply the crude extract to a silica gel column. Elute with a gradient of solvents (e.g., hexane/ethyl acetate or chloroform/methanol) to separate the compounds based on polarity. Collect fractions and analyze them by Thin Layer Chromatography (TLC) or HPLC to identify those containing Bafilomycin D.
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Size-Exclusion Chromatography: Pool the Bafilomycin D-containing fractions and further purify them using a Sephadex LH-20 column with a solvent such as methanol to separate molecules based on size.[2]
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Reversed-Phase HPLC: Perform the final purification step using semi-preparative or preparative reversed-phase High-Performance Liquid Chromatography (HPLC). This step separates Bafilomycin D from other closely related bafilomycins and impurities, yielding the pure compound.[2] A C18 column with a mobile phase gradient of acetonitrile and water is typically effective.
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Data Presentation
| Property | Value | Reference |
| Molecular Formula | C₃₅H₅₆O₈ | [9] |
| Formula Weight | 604.8 g/mol | [9] |
| Appearance | Solid | [9] |
| Solubility | Soluble in DMF, DMSO, Ethanol, Methanol | [9] |
| CAS Number | 98813-13-9 | [9] |
| Target / Assay | Measurement | Value | Reference |
| V-ATPase Inhibition | Kᵢ (from N. crassa) | 20 nM | [9] |
| P-type ATPase Inhibition | Kᵢ (from E. coli) | 20,000 nM | [9] |
| Autophagy Induction | Effective Concentration | 10 - 1,000 nM | [9] |
Visualizations
The following diagrams illustrate the key workflows and mechanisms described in this guide.
Caption: Workflow for the isolation and purification of Bafilomycin D.
Caption: Mechanism of autophagy inhibition by Bafilomycin D via V-ATPase.
References
- 1. Bafilomycin - Wikipedia [en.wikipedia.org]
- 2. Bafilomycins produced by an endophytic actinomycete Streptomyces sp. YIM56209 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 4. Complete elucidation of the late steps of bafilomycin biosynthesis in Streptomyces lohii - PMC [pmc.ncbi.nlm.nih.gov]
- 5. actamicro.ijournals.cn [actamicro.ijournals.cn]
- 6. Engineering Bafilomycin High-Producers by Manipulating Regulatory and Biosynthetic Genes in the Marine Bacterium Streptomyces lohii - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization of Culture Conditions for Production of Bioactive Metabolites by Streptomyces spp. Isolated from Soil [scirp.org]
- 8. researchgate.net [researchgate.net]
- 9. caymanchem.com [caymanchem.com]
